molecular formula C17H15N5O4 B7702246 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine

4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine

Cat. No.: B7702246
M. Wt: 353.33 g/mol
InChI Key: IRLHZCVWRRERHI-UHFFFAOYSA-N
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Description

4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a complex organic compound that features a morpholine ring, a nitro group, and a pyridinyl-substituted oxadiazole moiety

Properties

IUPAC Name

4-[2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)16-19-17(26-20-16)13-3-1-2-6-18-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHZCVWRRERHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Morpholine Introduction: The morpholine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

    Substituted Aromatics: Various substituted products depending on the reagents used.

Scientific Research Applications

4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity.

    Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-triazol-3-yl]phenyl}morpholine: Similar structure but with a triazole ring instead of an oxadiazole.

    4-{2-Nitro-4-[5-(pyridin-2-yl)-1,3,4-oxadiazol-3-yl]phenyl}morpholine: Similar but with different positioning of the nitrogen atoms in the oxadiazole ring.

Uniqueness

The unique combination of a morpholine ring, nitro group, and pyridinyl-substituted oxadiazole moiety makes 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine particularly versatile for various applications, distinguishing it from other similar compounds.

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